Cas no 1866940-69-3 (4-methyl-1-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-1H-pyrazol-3-amine)

4-Methyl-1-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-1H-pyrazol-3-amine is a pyrazole-based compound characterized by its bifunctional structure, incorporating two substituted pyrazole rings linked by an ethylamine spacer. This molecular architecture enhances its utility as a versatile intermediate in organic synthesis, particularly in the development of heterocyclic compounds. The presence of reactive amine and pyrazole functionalities allows for selective modifications, making it valuable for pharmaceutical and agrochemical applications. Its stability under standard conditions and compatibility with common reaction conditions further contribute to its practicality in research and industrial settings. The compound's well-defined structure ensures reproducibility in synthetic pathways, supporting its use in targeted molecular design.
4-methyl-1-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-1H-pyrazol-3-amine structure
1866940-69-3 structure
Product Name:4-methyl-1-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-1H-pyrazol-3-amine
CAS No:1866940-69-3
MF:C10H15N5
MW:205.259600877762
CID:5824901
PubChem ID:165875451
Update Time:2025-10-29

4-methyl-1-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-1H-pyrazol-3-amine Chemical and Physical Properties

Names and Identifiers

    • EN300-1105661
    • 4-methyl-1-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-1H-pyrazol-3-amine
    • 1866940-69-3
    • Inchi: 1S/C10H15N5/c1-8-5-12-14(6-8)3-4-15-7-9(2)10(11)13-15/h5-7H,3-4H2,1-2H3,(H2,11,13)
    • InChI Key: BXHIJDHQTVIVEK-UHFFFAOYSA-N
    • SMILES: N1(C=C(C)C(N)=N1)CCN1C=C(C)C=N1

Computed Properties

  • Exact Mass: 205.13274550g/mol
  • Monoisotopic Mass: 205.13274550g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 210
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 61.7Ų

4-methyl-1-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-1H-pyrazol-3-amine Pricemore >>

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